molecular formula C30H23BF4N2 B2814187 2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate CAS No. 75864-92-5

2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate

Cat. No. B2814187
CAS RN: 75864-92-5
M. Wt: 498.33
InChI Key: DMECCRDSTFPNEO-UHFFFAOYSA-N
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Description

The compound “2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate” is a complex organic molecule. It contains a quinolinium core, which is a type of heterocyclic compound. The quinolinium core is substituted with phenyl groups at the 2nd and 4th positions, and a pyridinyl group at the 1st position . The compound is a salt, with tetrafluoroborate as the counterion .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (phenyl and pyridinyl groups) and the heterocyclic quinolinium core. The presence of these groups would likely result in a highly conjugated system, leading to interesting electronic and optical properties .


Chemical Reactions Analysis

As a quinolinium derivative, this compound could potentially participate in a variety of chemical reactions. The aromatic rings could undergo electrophilic substitution reactions, and the quinolinium core might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a quinolinium derivative, it would likely be a crystalline solid under normal conditions. Its solubility would depend on the solvent used .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like materials science, pharmaceuticals, and organic electronics. Future research could explore these possibilities .

properties

IUPAC Name

2,4-diphenyl-1-pyridin-2-yl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N2.BF4/c1-3-11-22(12-4-1)27-21-28(24-14-5-2-6-15-24)32(29-17-9-10-20-31-29)30-25-16-8-7-13-23(25)18-19-26(27)30;2-1(3,4)5/h1-17,20-21H,18-19H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMECCRDSTFPNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=C(C3=CC=CC=C31)[N+](=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate

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